molecular formula C15H11N3O2 B2986593 1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 4900-34-9

1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2986593
CAS RN: 4900-34-9
M. Wt: 265.272
InChI Key: URYUNSOJJJAMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid” is a type of 1,2,3-triazole . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .


Synthesis Analysis

A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Chemical Reactions Analysis

The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process . It became the prototypical example of a ‘click reaction’ as defined by Sharpless .

Scientific Research Applications

Peptidic Foldamers

1,2,3-Triazole derivatives are used in the design of peptidic foldamers. These compounds can be easily prepared via catalyzed click reactions and offer potential for side chain variation .

Antiviral Agents

Research has been conducted on 1,2,3-triazole derivatives as non-nucleoside inhibitors against viruses such as herpes simplex virus (HSV). These compounds are being explored due to the increasing resistance to antiviral drugs .

Multi-component Reactions

Triazole-containing scaffolds have been synthesized using multi-component reactions. These methods are part of ongoing research to expand the utility of triazoles in various chemical syntheses .

Mechanism of Action

Target of Action

It is known that triazole derivatives, such as 1,2,4-triazole, have been found to interact with theheme moiety of CYP-450 . The nitrogen atoms of the triazole ring bind to the iron in the heme moiety, and the phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

For instance, in the case of 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction could lead to changes in the enzyme’s activity, potentially influencing various biochemical pathways.

Biochemical Pathways

It is known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets . For instance, they can inhibit the activity of certain enzymes, leading to downstream effects on various biochemical processes.

Pharmacokinetics

It is known that the ability of triazole derivatives to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It is known that triazole derivatives have been found to exhibit various biological activities, such as anticancer , antimicrobial , antiviral , and anti-inflammatory effects .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name

1,5-diphenyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)13-14(11-7-3-1-4-8-11)18(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYUNSOJJJAMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid

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